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molecular formula C12H9ClF3N B8710039 4-Chloro-2,3-dimethyl-8-(trifluoromethyl)quinoline

4-Chloro-2,3-dimethyl-8-(trifluoromethyl)quinoline

Cat. No. B8710039
M. Wt: 259.65 g/mol
InChI Key: FNBUJDGJAHHSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765940B2

Procedure details

Prepared according to procedure S using 2,3-dimethyl-8-(trifluoromethyl)-quinolin-4-ol (1.25 g, 5.18 mmol) in POCl3 (7 mL). The resulting precipitate was collected by filtration to give 4-chloro-2,3-dimethyl-8-(trifluoromethyl)quinoline. Mass Spectrum (ESI) m/e=260 (M+1).
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]([CH3:12])=[C:10](O)[C:9]2[C:4](=[C:5]([C:14]([F:17])([F:16])[F:15])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.O=P(Cl)(Cl)[Cl:20]>>[Cl:20][C:10]1[C:9]2[C:4](=[C:5]([C:14]([F:17])([F:16])[F:15])[CH:6]=[CH:7][CH:8]=2)[N:3]=[C:2]([CH3:1])[C:11]=1[CH3:12]

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
CC1=NC2=C(C=CC=C2C(=C1C)O)C(F)(F)F
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC2=C(C=CC=C12)C(F)(F)F)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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